

# Technical Guide: Spectroscopic and Synthetic Profile of Phenyl Chlorodithioformate

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## Compound of Interest

Compound Name: Phenyl chlorodithioformate

Cat. No.: B102121

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This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and key chemical properties of **Phenyl chlorodithioformate** (CAS No: 16911-89-0). Given the limited availability of direct experimental spectra in public databases, this document combines reported physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups and analogous chemical structures.

## Chemical and Physical Properties

**Phenyl chlorodithioformate** is a reactive chemical intermediate utilized in organic synthesis.

[1] Key physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClS <sub>2</sub>	[2][3]
Molecular Weight	188.70 g/mol	[2][3]
Appearance	Liquid	[2][3]
Boiling Point	135 °C at 15 mmHg	[2][3]
Density	1.331 g/mL at 25 °C	[2][3]
Refractive Index	n <sub>20</sub> /D 1.6688	[2][3]

## Spectroscopic Data (Predicted)

The following tables present the expected spectroscopic data for **Phenyl chlorodithioformate**. These values are estimated based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

### <sup>1</sup>H NMR Spectroscopy

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.20 - 7.60	Multiplet	5H	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )

### <sup>13</sup>C NMR Spectroscopy

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift (δ, ppm)	Assignment
~195	C=S (Thiocarbonyl)
125 - 135	Aromatic Carbons (C <sub>6</sub> H <sub>5</sub> )

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H Stretch
1600, 1480	Medium-Strong	Aromatic C=C Stretch
1200 - 1250	Strong	C=S Stretch
690 - 770	Strong	Aromatic C-H Bend

## Mass Spectrometry

- Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Possible Fragment
188/190	Moderate	[M] <sup>+</sup> (Molecular Ion, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
153	High	[M - Cl] <sup>+</sup>
109	High	[C <sub>6</sub> H <sub>5</sub> S] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

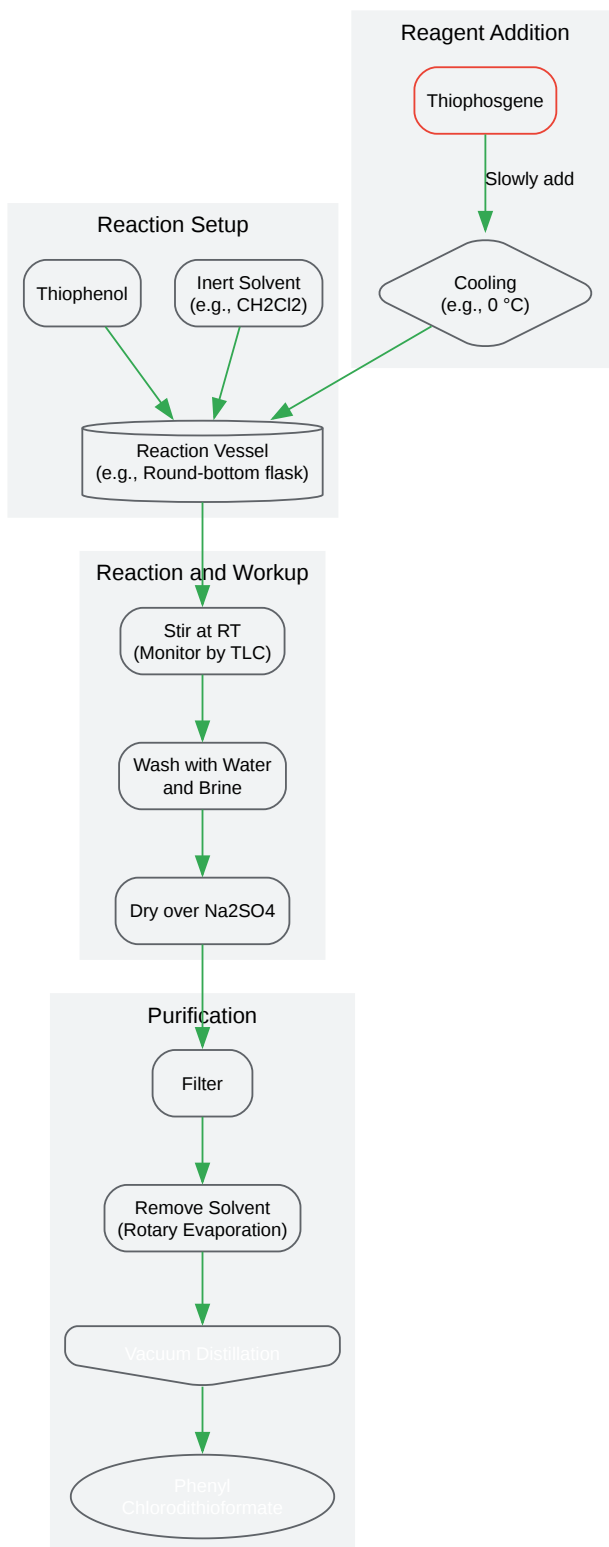
## Experimental Protocols

### Proposed Synthesis of Phenyl Chlorodithioformate

This protocol describes a plausible method for the synthesis of **Phenyl chlorodithioformate** from thiophenol and thiophosgene. This reaction is analogous to the formation of related chlorothioformates.

Workflow for the Synthesis of **Phenyl Chlorodithioformate**

## Synthesis Workflow

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Caption: A proposed workflow for the synthesis of **Phenyl chlorodithioformate**.

#### Procedure:

- In a fume hood, dissolve thiophenol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the stirred solution of thiophenol via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain **Phenyl chlorodithioformate**.

## Spectroscopic Characterization Protocols

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **Phenyl chlorodithioformate** in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

### 3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **Phenyl chlorodithioformate** is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** Record the FTIR spectrum using a standard FTIR spectrometer over a range of 4000-400  $\text{cm}^{-1}$ .
- **Data Collection:** Collect a background spectrum of the clean KBr/NaCl plates before running the sample spectrum. The final spectrum should be reported in terms of wavenumber ( $\text{cm}^{-1}$ ) versus transmittance (%).

### 3.2.3. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a Gas Chromatography (GC) system for separation and subsequent ionization.
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Analysis:** Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum should be plotted as  $m/z$  versus relative intensity.

## Safety Information

**Phenyl chlorodithioformate** is expected to be a hazardous substance. Based on data for similar compounds, it is likely to be corrosive and toxic.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

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## References

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